isopropoxido de zirconio(IV) isopropanol;zirconio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

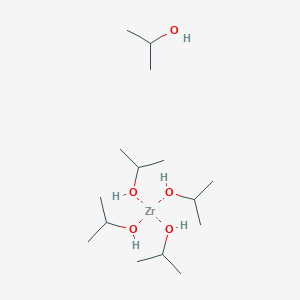

Zirconium(IV) isopropoxide isopropanol complex is a suitable precursor for the synthesis of olefin-functionalized zirconium-containing monomers . It is used in the manufacture of hybrid zirconium-containing polymers . It is also used as a source of zirconia, a well-known material having high mechanical strength, chemical durability, and alkali resistance .

Synthesis Analysis

The synthesis literature towards zirconium(IV) isopropoxide isopropanol complex has been reviewed . The most convenient synthesis methods have been optimized and the products have been compared with commercial sources . The attachment of pendent olefin groups to oxygen-ligated zirconium complexes using olefin-substituted phenols and alcohols and readily accessible zirconium reagents is described .Molecular Structure Analysis

The linear formula of Zirconium(IV) isopropoxide isopropanol complex is Zr(OCH(CH3)2)4 · (CH3)2CHOH . Its molecular weight is 387.67 g/mol .Chemical Reactions Analysis

Zirconium(IV) isopropoxide isopropanol complex is an efficient and good catalyst for the ring-opening polymerization of rac-lactides and ε-caprolactone as well as δ-valerolactone, rac-β-butyrolactone, ethylene, and propylene .Physical And Chemical Properties Analysis

Zirconium(IV) isopropoxide isopropanol complex is a white solid . It decomposes before melting .Aplicaciones Científicas De Investigación

Síntesis de Nanomateriales

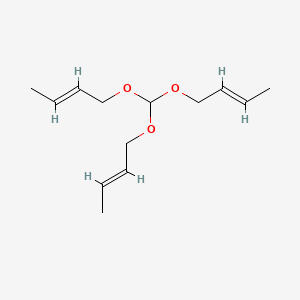

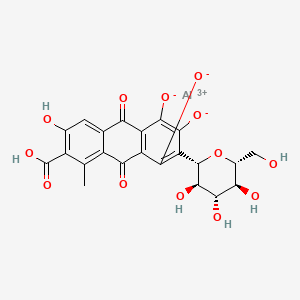

El complejo de isopropóxido de zirconio(IV) isopropanol es un precursor clave en la síntesis de nanomateriales basados en zirconia. Estos nanomateriales han sido ampliamente estudiados por su potencial en diversos campos debido a sus propiedades únicas, como su alta resistencia mecánica y estabilidad térmica. El compuesto se utiliza en diferentes enfoques de síntesis, incluyendo métodos hidrotermales, solvotermales, sol-gel y de microondas, para obtener nanopartículas de zirconia con fases y formas específicas {svg_1}.

Recubrimientos y Polímeros

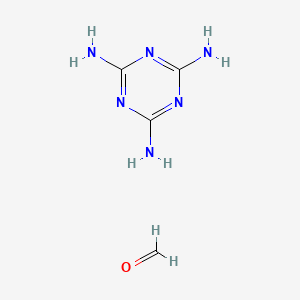

El complejo se utiliza para crear nanopartículas de zirconia altamente dispersables, que luego se funcionalizan y mezclan con formulaciones de uretano-acrilato curables con rayos UV. Esto da como resultado recubrimientos nanocompuestos de poli(uretano-acrilato)/zirconia con propiedades mejoradas, como dureza, módulo elástico y estabilidad térmica. Estos recubrimientos encuentran aplicaciones en industrias que requieren materiales duraderos y estables {svg_2}.

Aplicaciones Biomédicas

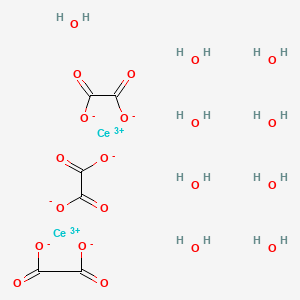

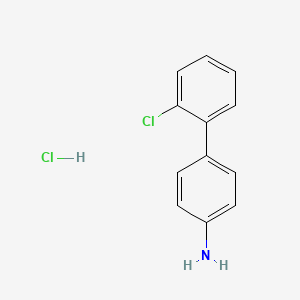

En el campo biomédico, las nanopartículas de zirconia sintetizadas a partir del complejo de isopropóxido de zirconio(IV) isopropanol exhiben propiedades notables. Se utilizan en odontología para implantes y coronas dentales debido a su biocompatibilidad y resistencia. Además, se está explorando su potencial en sistemas de administración de fármacos, aprovechando su capacidad de ser funcionalizadas para la terapia dirigida {svg_3}.

Catálisis

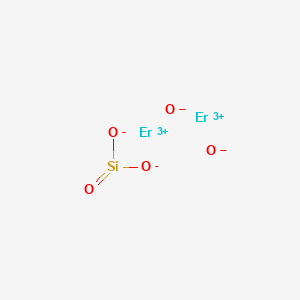

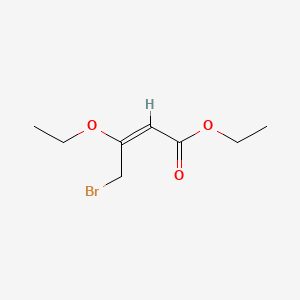

El complejo sirve como catalizador o precursor de catalizador en diversas reacciones químicas. Su papel en la catálisis se atribuye a la alta superficie y los sitios activos de las nanopartículas de zirconia, que pueden ser ajustados durante la síntesis. Esto lo hace valioso para procesos industriales que requieren catalizadores eficientes y selectivos {svg_4}.

Tecnología de Sensores

Los nanomateriales de zirconia derivados del complejo de isopropóxido de zirconio(IV) isopropanol se están investigando para su uso en tecnología de sensores. Su sensibilidad a los cambios ambientales los hace adecuados para desarrollar nanosensores que pueden detectar gases, iones o compuestos orgánicos con alta precisión {svg_5}.

Almacenamiento de Energía

La investigación está en curso para utilizar nanopartículas de zirconia en aplicaciones de almacenamiento de energía. El complejo se utiliza para sintetizar zirconia que se puede incorporar en sistemas de baterías, lo que potencialmente mejora el rendimiento y la longevidad de los dispositivos de almacenamiento de energía {svg_6}.

Safety and Hazards

Zirconium(IV) isopropoxide isopropanol complex is a flammable solid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, to wear protective gloves/eye protection/face protection, and to remove all sources of ignition .

Mecanismo De Acción

Target of Action

The primary target of the Zirconium(IV) isopropoxide isopropanol complex is the synthesis of olefin-functionalized zirconium-containing monomers . These monomers play a crucial role in the manufacture of hybrid zirconium-containing polymers .

Mode of Action

The Zirconium(IV) isopropoxide isopropanol complex acts as a precursor in the synthesis of olefin-functionalized zirconium-containing monomers . It interacts with its targets through a process known as ring-opening polymerization . This interaction results in the formation of hybrid zirconium-containing polymers .

Biochemical Pathways

The Zirconium(IV) isopropoxide isopropanol complex affects the biochemical pathway of polymer synthesis. It contributes to the production of various materials, particularly (doped) oxide nanocrystals . The size of these oxide nanocrystals can be tuned by varying the metal alkoxide .

Result of Action

The action of the Zirconium(IV) isopropoxide isopropanol complex results in the formation of olefin-functionalized zirconium-containing monomers . These monomers are then used to manufacture hybrid zirconium-containing polymers . Additionally, it can be used as a source of zirconia, a material known for its high mechanical strength, chemical durability, and alkali resistance .

Action Environment

The action, efficacy, and stability of the Zirconium(IV) isopropoxide isopropanol complex are influenced by environmental factors such as temperature and moisture . For instance, the synthesis of zirconium and hafnium alkoxides requires rigorous anhydrous conditions . Furthermore, the compound is moisture-sensitive, necessitating careful storage and handling .

Análisis Bioquímico

Biochemical Properties

It is known to be a precursor for the synthesis of olefin-functionalized zirconium-containing monomers These monomers can interact with various enzymes and proteins during the polymerization process

Cellular Effects

As a precursor to ZrO2, it may influence cell function through the properties of ZrO2

Molecular Mechanism

As a precursor to ZrO2, it may exert its effects at the molecular level through the properties of ZrO2 This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

propan-2-ol;zirconium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C3H8O.Zr/c5*1-3(2)4;/h5*3-4H,1-2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVICDBMBMSJAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Zr] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H40O5Zr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14717-56-7 |

Source

|

| Record name | Tetrakis(isopropoxy)zirconium(IV)*isopropanol adduct | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of Zirconium(IV) isopropoxide isopropanol complex in nanocrystal synthesis?

A: Zirconium(IV) isopropoxide isopropanol complex acts as a precursor for the formation of zirconia (ZrO2) nanocrystals. In the described research [, ], the complex undergoes a solvothermal reaction in benzyl alcohol, leading to the formation of highly crystalline ZrO2 nanoparticles.

Q2: How can the surface of these zirconia nanocrystals be modified?

A: The surface of the synthesized ZrO2 nanocrystals can be modified using various silane coupling agents (SCAs) [, ]. This functionalization process improves the nanoparticles' dispersibility in different organic solvents, making them suitable for various applications. For instance, researchers successfully utilized 3-aminopropyltriethoxysilane (APTES), decyltrimethoxysilane (DTMS), and 3-(trimethoxysilyl) propyl methacrylate (MPS) to modify the surface of ZrO2 nanocrystals and enhance their dispersion in solvents like tetrahydrofuran (THF) and o-phenylphenoxyethyl acrylate (OPPEA) [].

Q3: What factors influence the stability of zirconia nanocrystal dispersions?

A3: The long-term stability of the ZrO2 nanocrystal dispersions is influenced by several factors, including:

- Type of silane coupling agent used: Different SCAs result in varying degrees of hydrolysis and condensation, affecting the overall stability [].

- Solvent polarity: High polarity, often due to the attached SCA, can negatively impact the dispersion's stability over time [].

- Interparticle interactions: The presence of certain functional groups on the modified surface can lead to interparticle coupling and subsequent aggregation, decreasing stability [].

Q4: What are the potential applications of these surface-modified zirconia nanocrystals?

A4: The ability to finely control the surface chemistry and dispersion of these ZrO2 nanocrystals through SCA modification makes them promising for various applications, including:

- High refractive index materials: The research indicates that incorporating these modified ZrO2 nanocrystals into polymers like OPPEA can yield materials with a high refractive index, potentially useful in optical applications [].

- UV-curable coatings: While not directly addressed in the provided abstracts, research suggests that highly dispersible zirconia nanoparticles can be incorporated into UV-curable poly(urethane-acrylate) coatings, enhancing their properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)